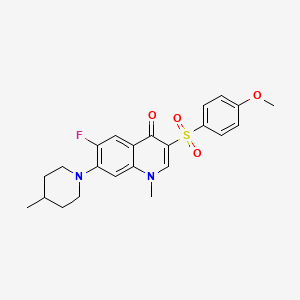
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O4S and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Properties and Applications
- Novel Fluorophore for Biomedical Analysis: A study by Hirano et al. (2004) discusses a novel fluorophore, 6-Methoxy-4-quinolone, which exhibits strong fluorescence in a wide pH range and is stable against light and heat. This compound has potential applications in fluorescent labeling and biomedical analysis.
Antibacterial Applications
- Potent Broad-Spectrum Antibacterial Agent: A paper by Hashimoto et al. (2007) describes the synthesis of an isothiazoloquinolone compound effective against resistant bacteria such as MRSA. This highlights the potential use of similar quinolone compounds in developing new antibacterial agents.
- Selective COX-2 Inhibitors: Singh et al. (2004) investigated compounds, including quinolines with sulfamoyl and methylsulfonyl groups, for selective COX-2 inhibitory activity. These compounds have potential applications in anti-inflammatory therapies (Singh et al., 2004).
Biochemical Studies
- Zinc(II)-Specific Fluorophores: Mahadevan et al. (1996) synthesized Zinquin ester and acid, zinc(II)-specific fluorophores, for studying biological zinc. This research provides insights into how quinoline-based compounds can be used for detecting specific metal ions in biological systems (Mahadevan et al., 1996).
Photostability Studies
- Photostability and Phototoxicity Studies: Matsumoto et al. (1992) explored the photostability of various fluoroquinolones, revealing how substituent variations affect their stability and biological activities under UV irradiation (Matsumoto et al., 1992).
Molecular Structure Analysis
- Molecular Structure and Antibacterial Activity: Kuramoto et al. (2003) demonstrated that the molecular structure, especially the orientation of the N-1 substituent in quinolones, is crucial for potent antibacterial activity. This research indicates the importance of structural analysis in drug design (Kuramoto et al., 2003).
Pharmaceutical Kinetics
- Pharmacokinetics of Tyrosine Kinase Inhibitor: Gustafson et al. (2006) investigated the pharmacokinetics of ZD6474, a tyrosine kinase inhibitor, in tumor-bearing mice. This study is relevant for understanding how quinoline derivatives can be used in cancer treatment (Gustafson et al., 2006).
Properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S/c1-15-8-10-26(11-9-15)21-13-20-18(12-19(21)24)23(27)22(14-25(20)2)31(28,29)17-6-4-16(30-3)5-7-17/h4-7,12-15H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEHBXZDGGTXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,5-dimethylbenzyl)-1,7-dimethyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2953802.png)
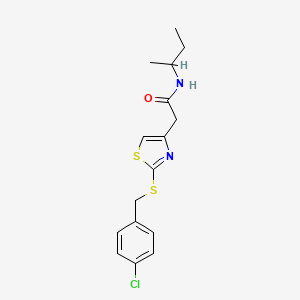
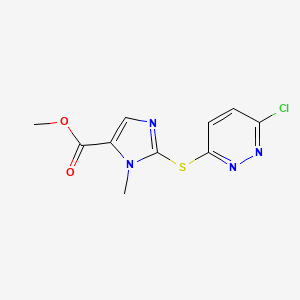
![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)benzaldehyde](/img/structure/B2953807.png)
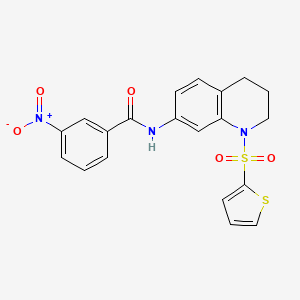
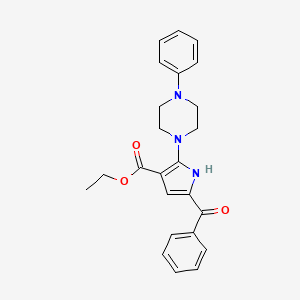
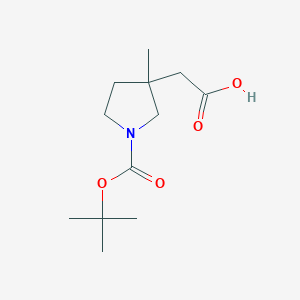
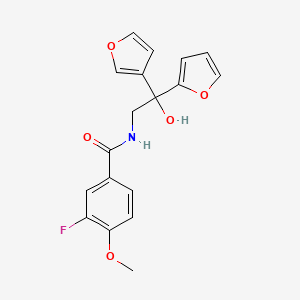
![2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2953817.png)


